3-Amino-2-fluoropyridine
Overview
Description
3-Amino-2-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Fluoropyridines :
- 3-Amino-2-fluoropyridine has been used as a precursor in the synthesis of 2-chloro- and 2-amino-5-fluoropyridines. These compounds are crucial in various chemical reactions and applications due to their unique structural and electronic properties (Hand & Baker, 1989).
Reactions with Amino Acid Derivatives :
- Research has explored the reactions of 2-fluoropyridine N-oxide with amino-acid derivatives. These reactions have potential applications in peptide analysis and carboxy-activation for further chemical transformations (Sarantakis et al., 1968).
Radiosynthesis for Medical Imaging :
- 2-Amino-5-[18F]fluoropyridines were synthesized for potential use in medical imaging, particularly in Positron Emission Tomography (PET). The synthesis involved palladium-catalyzed reactions and has implications in diagnosing and monitoring various diseases (Pauton et al., 2019).
Antibacterial Agents :
- This compound derivatives have been studied as antibacterial agents. Specifically, pyridonecarboxylic acids with this compound structures showed promising antibacterial activity and are subjects of further biological studies (Egawa et al., 1984).
Synthesis of Tetrahydroacridine Derivatives :
- Derivatives of this compound have been synthesized as multifunctional agents for Alzheimer's disease treatment. These derivatives inhibit cholinesterases and β-amyloid aggregation, demonstrating the compound's potential in pharmacological applications (Czarnecka et al., 2017).
Magnetic Property Studies in Copper Complexes :
- Copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine have been synthesized and analyzed for their magnetic properties. Such studies are essential in understanding the material's behavior for potential applications in magnetic devices and sensors (Solomon et al., 2014).
Mechanism of Action
Target of Action
3-Amino-2-fluoropyridine is a fluorinated aminopyridine building block . It is derived from pyridine, having an amine and a fluorine at the 2- and 3-positions respectively . The primary targets of this compound are molecular scaffolds in biochemical reactions, where it can be readily introduced by reductive amination and nucleophilic substitution .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to significant changes in the biochemical pathways. It is suggested that the 2-amino-3-fluoropyridine moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory .
Safety and Hazards
Future Directions
While the specific future directions for 3-Amino-2-fluoropyridine are not mentioned in the search results, fluoropyridines in general have been used in the synthesis of various biologically active compounds . This suggests potential future directions in the development of new pharmaceuticals and agrochemicals.
Biochemical Analysis
Biochemical Properties
3-Amino-2-fluoropyridine can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution . The modification by this compound has shown a significant enhancement in antitumor activity, compared with the mother molecules . It is suggested that the this compound moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory .
Molecular Mechanism
It is known that it can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution . This suggests that it may interact with biomolecules through these mechanisms.
Properties
IUPAC Name |
2-fluoropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDACIZNNNFTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376477 | |
Record name | 3-Amino-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-33-7 | |
Record name | 3-Amino-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-amino-2-fluoropyridine participate in the synthesis of 2-aryl-pyrido[2,3-b]pyrazines?
A1: In this specific reaction, this compound acts as a nucleophile. The research paper describes a process where 2H-azirines are activated by triflic anhydride (Tf2O) to form 1-trifloyl-aziridin-2-yl triflates. this compound then undergoes nucleophilic addition to these activated azirines. This addition is followed by a cyclization step via an SNAr (nucleophilic aromatic substitution) mechanism, ultimately leading to the formation of 2-aryl-pyrido[2,3-b]pyrazines [].
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